molecular formula C6H11N B14527948 (2S,3S)-2-ethenyl-3-ethylaziridine CAS No. 62676-73-7

(2S,3S)-2-ethenyl-3-ethylaziridine

Cat. No.: B14527948
CAS No.: 62676-73-7
M. Wt: 97.16 g/mol
InChI Key: NIFKYLGZLRDQGF-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-Ethenyl-3-ethylaziridine is a chiral aziridine derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a strained three-membered heterocyclic ring, which is highly reactive and serves as a versatile precursor for the synthesis of complex molecules. Its defined stereochemistry at both the 2- and 3-positions makes it a valuable chiral building block for constructing nitrogen-containing biologically active compounds, such as potential pharmaceutical intermediates and novel ligands for catalysis. Researchers utilize this and similar aziridines in ring-opening reactions and nucleophilic substitution processes to introduce chiral amine functionalities into target structures efficiently. The ethenyl and ethyl substituents on the ring can be further functionalized, offering additional synthetic handles for diversification. Strict handling protocols are essential due to the reactive nature of the aziridine ring. This product is labeled "For Research Use Only" and is intended solely for laboratory research purposes; it is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62676-73-7

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(2S,3S)-2-ethenyl-3-ethylaziridine

InChI

InChI=1S/C6H11N/c1-3-5-6(4-2)7-5/h3,5-7H,1,4H2,2H3/t5-,6-/m0/s1

InChI Key

NIFKYLGZLRDQGF-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1[C@@H](N1)C=C

Canonical SMILES

CCC1C(N1)C=C

Origin of Product

United States

Strategic Applications of 2s,3s 2 Ethenyl 3 Ethylaziridine As a Chiral Synthetic Intermediate

Synthesis of Chiral β-Functionalized Amines

The high reactivity of the aziridine (B145994) ring in (2S,3S)-2-ethenyl-3-ethylaziridine, driven by the relief of ring strain, makes it an excellent electrophile for ring-opening reactions with a wide range of nucleophiles. This reactivity provides a direct and stereocontrolled route to chiral β-functionalized amines, which are crucial components of many biologically active compounds.

The regioselectivity of the nucleophilic attack is a key consideration in these transformations. Typically, under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon of the aziridine ring, which in this case is the carbon bearing the ethyl group. This results in the formation of a specific regioisomer of the β-amino alcohol or other β-functionalized amine. However, the presence of Lewis acids can alter this regioselectivity, favoring attack at the more substituted carbon adjacent to the vinyl group, leading to the formation of allylic amines.

The stereochemistry of the starting aziridine is faithfully transferred to the product, ensuring the synthesis of enantiomerically pure β-functionalized amines. This stereospecificity is a hallmark of aziridine chemistry and a primary reason for its utility in asymmetric synthesis. A variety of nucleophiles, including organometallic reagents, hydrides, and heteroatomic nucleophiles (e.g., thiols, azides), can be employed to generate a diverse library of chiral β-amino compounds.

Construction of Complex Nitrogen-Containing Heterocycles

The unique structural features of this compound make it an ideal precursor for the synthesis of more complex nitrogen-containing heterocyclic systems, such as pyrrolidines and piperidines, as well as fused and polycyclic architectures.

Pyrrolidines and Piperidines from Aziridines

The synthesis of pyrrolidines and piperidines from this compound can be achieved through several strategic approaches. One common method involves the intramolecular cyclization of a suitably functionalized intermediate derived from the aziridine. For instance, after the ring-opening of the aziridine with a nucleophile that also contains a latent nucleophilic or electrophilic site, a subsequent intramolecular reaction can lead to the formation of the five- or six-membered ring.

Another powerful strategy involves cycloaddition reactions where the aziridine itself or a derivative acts as a three-atom component. For example, the in situ generation of an azomethine ylide from the aziridine, followed by a [3+2] cycloaddition with a suitable dipolarophile, can directly afford highly substituted pyrrolidines in a stereocontrolled manner. The vinyl group can also participate in these transformations, either as a spectator or as an active participant in radical or transition-metal-catalyzed cyclization cascades.

The table below summarizes some of the key transformations for the synthesis of pyrrolidines and piperidines from vinyl aziridines.

Starting MaterialReagents and ConditionsProduct
This compound1. Nucleophilic ring-opening2. Intramolecular cyclizationSubstituted Pyrrolidine (B122466)/Piperidine
This compoundThermal or photochemical activationAzomethine Ylide
Azomethine YlideDipolarophile (e.g., alkene, alkyne)Substituted Pyrrolidine

Synthesis of Fused and Polycyclic Heterocyclic Systems

The construction of fused and polycyclic heterocyclic systems from this compound leverages both the reactivity of the aziridine ring and the vinyl group. Tandem reactions, where a single synthetic operation leads to the formation of multiple rings, are particularly efficient in building molecular complexity.

For instance, an initial intermolecular reaction at the aziridine ring can be followed by an intramolecular cycloaddition involving the vinyl group. Diels-Alder reactions, where the vinyl group acts as a dienophile, or intramolecular Heck reactions are powerful tools in this context. These strategies allow for the rapid assembly of complex scaffolds from a relatively simple chiral starting material. The stereochemical information embedded in the aziridine is often relayed to the newly formed stereocenters in the fused or polycyclic product, demonstrating the power of this chiral building block in asymmetric synthesis.

Precursors for Pharmaceutically Relevant Scaffolds (excluding clinical data)

The chiral amines and heterocyclic systems derived from this compound are valuable precursors for the synthesis of more complex molecules with potential pharmaceutical applications. The focus here is on the chemical synthesis of these scaffolds, not their clinical efficacy.

Building Blocks for Amine-Containing Motifs

The β-functionalized amines obtained from the ring-opening of this compound are versatile building blocks. The amino group can be further elaborated through standard transformations such as acylation, alkylation, or sulfonylation. The functional group introduced during the ring-opening can also be manipulated to introduce further complexity. For example, a hydroxyl group can be oxidized to a ketone or converted to a leaving group for subsequent substitution reactions. These transformations provide access to a wide range of chiral amine-containing motifs that are frequently found in pharmaceutically active compounds.

Synthesis of Complex Amide Derivatives

The synthesis of complex amide derivatives is another important application of the products derived from this compound. The chiral amines generated can be readily coupled with a variety of carboxylic acids, including complex and functionalized ones, to form chiral amides. These amide coupling reactions are typically high-yielding and proceed without racemization, preserving the stereochemical integrity of the chiral amine. The resulting complex amides can serve as key intermediates in the synthesis of larger, more intricate target molecules.

Theoretical and Computational Investigations of 2s,3s 2 Ethenyl 3 Ethylaziridine Reactivity

Strain Energy Analysis and its Influence on Aziridine (B145994) Reactivity

Aziridines are characterized by significant ring strain, which is the primary driving force for their diverse reactivity, particularly in ring-opening reactions. acs.orgacs.org The strain energy of a typical aziridine ring is approximately 27 kcal/mol. acs.org This high degree of strain arises from bond angle distortion, forcing the internal bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°. This inherent instability makes the aziridine ring susceptible to cleavage by a wide variety of nucleophiles. acs.org

For (2S,3S)-2-ethenyl-3-ethylaziridine, the substituents on the three-membered ring are expected to modulate this inherent strain energy. The presence of an sp²-hybridized carbon in the ethenyl (vinyl) group and an sp³-hybridized carbon in the ethyl group introduces electronic and steric factors that can influence the stability of the ring. Theoretical calculations, such as those employing Density Functional Theory (DFT), are crucial for quantifying these effects.

The table below summarizes typical strain energies for related cyclic structures, providing a comparative context for the reactivity of the aziridine ring.

Cyclic CompoundRing SizeStrain Energy (kcal/mol)
Cyclopropane3~27.5
Aziridine 3 ~27 acs.org
Oxirane3~27.3
Cyclobutane4~26.3
Azetidine4~25.7
Cyclopentane5~6.2
Piperidine6~0

This table presents generalized, approximate values for unsubstituted parent compounds to illustrate the high strain associated with three-membered rings.

The high RSE of the aziridine core in this compound dictates its role as a versatile synthetic intermediate, primed for reactions that relieve this strain.

Quantum Chemical Studies on Reaction Pathways and Selectivity

Quantum chemical calculations are indispensable for predicting and rationalizing the outcomes of reactions involving chiral aziridines. These studies can model transition states, calculate activation energies, and provide a detailed picture of reaction mechanisms at the molecular level.

The ring-opening of a dissymmetrically substituted aziridine like this compound by a nucleophile can, in principle, occur at either of the two ring carbons (C2 or C3). The preferred site of attack, or regioselectivity, is governed by a combination of steric and electronic factors, as well as the reaction mechanism (Sₙ1 vs. Sₙ2 character).

Sₙ2-type Reactions: In a typical Sₙ2 mechanism, the nucleophile attacks the least sterically hindered carbon atom. For this compound, the ethyl group is generally considered bulkier than the ethenyl group. Therefore, nucleophilic attack would be predicted to occur preferentially at the C2 position (the carbon bearing the vinyl group). The reaction proceeds with an inversion of stereochemistry at the attacked carbon center. acs.org

Sₙ1-type Reactions: Under conditions that favor an Sₙ1-type mechanism (e.g., strong Lewis acid activation), the ring-opening proceeds via a carbocation-like intermediate. The positive charge will be stabilized most effectively by the adjacent substituent. The vinyl group is more effective at stabilizing a positive charge through resonance than the ethyl group. Consequently, cleavage of the C2-N bond would be favored, leading to nucleophilic attack at the C2 position.

Computational studies have been instrumental in confirming these principles. For example, DFT calculations on palladium-catalyzed ring-opening reactions of 2-arylaziridines have shown that the oxidative addition step is the regioselectivity-determining step. acs.org The choice of ligand on the palladium catalyst can even switch the preferred site of attack. acs.org Similarly, the regioselectivity of ring-opening in other substituted aziridines has been shown to depend on the nature of the substituents and the reaction conditions. nih.gov

The stereospecificity of these reactions is also a key feature. Ring-opening reactions of chiral aziridines are often highly stereospecific, proceeding with either retention or inversion of configuration, depending on the mechanism. acs.orgchemrxiv.org For this compound, an Sₙ2 attack would lead to a product with a specific, predictable stereochemistry resulting from the inversion at the site of attack.

The table below outlines the predicted outcomes for the ring-opening of this compound under different mechanistic pathways.

Mechanistic PathwayFavored Site of AttackStereochemical OutcomeRationale
Sₙ2 C2 (ethenyl-substituted)Inversion of configuration at C2Less steric hindrance from the ethenyl group compared to the ethyl group.
Sₙ1 C2 (ethenyl-substituted)Racemization or inversionFormation of a resonance-stabilized allylic carbocation intermediate.

A variety of transition metal catalysts and organocatalysts are employed to effect transformations of aziridines. Computational studies provide crucial mechanistic insights into these complex catalytic cycles.

Palladium-Catalyzed Transformations: Computational studies on Pd-catalyzed cross-coupling reactions involving aziridines have elucidated a multi-step mechanism. acs.org A plausible cycle for a reaction with this compound would involve:

Oxidative Addition: The palladium(0) catalyst inserts into the C-N bond of the aziridine ring. This is often the regioselectivity- and stereospecificity-determining step. acs.org

Transmetalation: The resulting palladacycle intermediate reacts with another reagent (e.g., an organoboron compound). Computational findings have highlighted the crucial role of additives like water, which can form a Pd-hydroxo intermediate that facilitates this step. acs.org

Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the functionalized amine product. acs.org

Rhodium-Catalyzed Transformations: Rhodium catalysts are also effective for various aziridine reactions, including cycloadditions. Mechanistic and computational studies suggest that these reactions can proceed through the formation of an aziridinium (B1262131) ylide. nih.gov This intermediate is formed by the attack of the nucleophilic aziridine nitrogen onto a rhodium-carbene species. nih.gov The subsequent fate of this ylide dictates the final product structure.

Iron-Catalyzed Transformations: In the context of enzymatic or biomimetic catalysis, iron complexes have been studied for aziridination reactions. Mechanistic investigations, supported by computations, point towards the involvement of a high-valent iron(IV)-oxo intermediate. nih.gov This powerful oxidant can abstract a hydrogen atom, leading to a radical intermediate which then proceeds to form the C-N bond, often via a carbocationic species. nih.gov While this applies to aziridine formation, similar reactive intermediates could be involved in subsequent transformations of the aziridine ring itself.

The following table lists key intermediates proposed in various catalytic transformations of aziridines, as supported by computational studies.

Catalyst SystemKey Proposed Intermediate(s)Role of Intermediate
Palladium (Pd) Palladacycle, Pd-hydroxo speciesResult of oxidative addition; facilitates transmetalation. acs.org
Rhodium (Rh) Aziridinium ylideFormed from aziridine and a metal carbene; undergoes subsequent rearrangement or cycloaddition. nih.gov
Iron (Fe) Fe(IV)-oxo species, carbocationOxidizing species in C-H activation; precursor to C-N bond formation. nih.gov
Ruthenium (Ru) Ruthenium-imido complexActive species in nitrene transfer to olefins for aziridination. researchgate.net

These theoretical and computational investigations are fundamental to understanding and predicting the rich and varied chemistry of this compound, enabling its strategic use in the synthesis of complex nitrogen-containing molecules.

Synthesis and Reactivity of Advanced 2s,3s 2 Ethenyl 3 Ethylaziridine Derivatives

N-Protected Aziridines and Their Synthetic Utility (e.g., N-Sulfonyl, N-Phosphoryl, N-Diphenylphosphinyl)

The nitrogen atom of the aziridine (B145994) ring is a critical handle for synthetic manipulation. Protection of the nitrogen with an electron-withdrawing group is a common strategy to activate the aziridine ring towards nucleophilic attack, enhance its stability, and control the regioselectivity of ring-opening reactions. The choice of the protecting group can significantly influence the reactivity and subsequent synthetic pathways.

For a scaffold like (2S,3S)-2-ethenyl-3-ethylaziridine, introducing N-protecting groups such as sulfonyl, phosphoryl, or diphenylphosphinyl is a key step for its use as a synthetic intermediate. acs.org N-sulfonylated aziridines, for example, are widely used due to the sulfonyl group's ability to activate the ring and act as a good leaving group. The reaction of the parent aziridine with a sulfonyl chloride (e.g., tosyl chloride or nosyl chloride) in the presence of a base would yield the corresponding N-sulfonylated derivative. These activated aziridines are excellent electrophiles for ring-opening reactions with a wide range of nucleophiles, including organocuprates, Grignard reagents, and heteronucleophiles, providing access to complex chiral amines.

Similarly, N-phosphoryl and N-diphenylphosphinyl groups serve to activate the aziridine. The N-diphenylphosphinyl group, in particular, can be introduced and later removed under specific conditions, making it a valuable protecting group in multi-step syntheses. These protecting groups modulate the electronic properties of the ring system, facilitating stereospecific transformations. For instance, the ring-opening of such activated aziridines is a cornerstone for creating 1,2-amino-functionalized products. acs.org The presence of the vinyl group in the this compound scaffold offers additional reaction sites, allowing for tandem or sequential reactions that can build molecular complexity rapidly.

Table 1: Common N-Protecting Groups for Aziridines and Their Synthetic Roles

Protecting Group Typical Reagent for Introduction Key Synthetic Utility
N-Sulfonyl (e.g., Tosyl) p-Toluenesulfonyl chloride Ring activation for nucleophilic opening, directing group
N-Phosphoryl Diethyl chlorophosphate Activation of the aziridine ring, precursor for aminophosphonates
N-Diphenylphosphinyl Diphenylphosphinic chloride Ring activation, removable under specific conditions
N-tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate Acid-labile protection, common in peptide synthesis

Functionalized Aziridine Analogues with Diverse Substituents

Building upon the this compound core, the introduction of further functional groups leads to analogues with tailored properties and reactivity. These functionalized derivatives are valuable in constructing specialized molecules like chiral ligands, peptide mimics, and scaffolds for natural product synthesis. metu.edu.tr

Aziridine Phosphines and Phosphine (B1218219) Oxides

Aziridines bearing phosphorus-containing substituents, such as phosphines and phosphine oxides, represent an important class of functionalized analogues. nih.gov The synthesis of an aziridine phosphine from this compound could be envisioned through a nucleophilic attack of a phosphide (B1233454) anion on an appropriately activated precursor or by functionalizing the nitrogen atom.

More commonly, aziridine phosphine oxides are prepared and serve as stable precursors. acs.org For instance, the diastereoselective addition of Grignard reagents to 2H-azirine phosphine oxides is a reported method for synthesizing substituted aziridine phosphine oxides. acs.org These compounds are not just synthetic intermediates; they have been investigated for their own biological properties. nih.gov The phosphine oxide moiety can be reduced to the corresponding phosphine, which can serve as a chiral ligand in asymmetric catalysis. The P-chiral center, combined with the chirality of the aziridine ring, can lead to highly effective ligands for transition-metal-catalyzed reactions.

The reactivity of these compounds is well-documented. Ring-opening of aziridine-2-phosphine oxides can be achieved via catalytic transfer hydrogenation to yield β-aminophosphine oxides. acs.org This transformation highlights the utility of the aziridine ring as a latent amino group, which can be revealed stereoselectively.

Table 2: Representative Reactions of Aziridine Phosphine Oxides

Reactant Reagent(s) Product Type Significance
2H-Azirine Phosphine Oxide Grignard Reagent (R-MgBr) Substituted Aziridine Phosphine Oxide Stereoselective C-C bond formation on the azirine ring. acs.org
Aziridine-2-phosphine Oxide Pd/C, Ammonium Formate β-Aminophosphine Oxide Regioselective ring-opening to access functionalized amines. acs.org
Tertiary Phosphine Hydrogen Peroxide (H₂O₂) Tertiary Phosphine Oxide General oxidation method to convert phosphines to the more stable oxides. researchgate.net

Aziridinyl Peptides

The incorporation of aziridine rings into peptide chains yields aziridinyl peptides, which are valuable as conformational constraints and probes for studying enzyme mechanisms. The this compound-2-carboxylic acid (a derivative of the parent compound) can be synthesized and used as a non-proteinogenic amino acid. When incorporated into a peptide sequence, the rigid three-membered ring restricts the conformational freedom of the peptide backbone, which can enhance binding affinity and biological stability.

The synthesis of such peptides involves standard solid-phase or solution-phase peptide coupling methods, where the N-protected aziridine-2-carboxylic acid is coupled with another amino acid or peptide fragment. The aziridine ring within the peptide can also act as an electrophilic trap, allowing it to covalently bind to nucleophilic residues in the active site of a target enzyme, making these peptides useful as irreversible inhibitors.

Aziridine-Containing Natural Product Scaffolds

The aziridine motif is present in a number of bioactive natural products, and synthetic aziridines are key intermediates in the total synthesis of many others. acs.orgnih.gov The this compound scaffold is a powerful starting material for constructing complex natural product frameworks. nih.gov The vinyl group allows for a variety of transformations, including olefin metathesis, epoxidation, or conjugate addition, while the aziridine ring can be opened stereoselectively to install vicinal amino alcohol or diamino functionalities, which are common motifs in alkaloids and other natural products.

For example, the synthesis of marine alkaloids like the marinoaziridines has been reported, showcasing the utility of aziridine intermediates. nih.gov A strategy employing a vinyl aziridine similar to this compound could involve a ring-opening reaction with a complex nucleophile, followed by further cyclizations and functional group manipulations to build the target molecule. The inherent chirality of the starting aziridine ensures the stereochemical integrity of the final product, which is often crucial for its biological activity. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.